2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is a chemical compound with the molecular formula C13H19FN2O3S It is a piperazine derivative that contains a fluoro-substituted phenyl group and a sulfonyl group
Mechanism of Action
Target of Action
The primary targets of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol are currently unknown . This compound has gained significant attention in the scientific community due to its potential therapeutic and industrial applications.
Mode of Action
It’s worth noting that compounds with similar structures have been evaluated for their anti-tubercular activity .
Pharmacokinetics
These properties play a crucial role in determining the bioavailability of the compound .
Result of Action
Compounds with similar structures have shown significant activity against mycobacterium tuberculosis h37ra .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol typically involves the reaction of 4-fluoro-3-methylbenzenesulfonyl chloride with piperazine, followed by the addition of ethanol. The reaction conditions often include the use of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction is usually carried out in an organic solvent such as dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The fluoro group can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reagents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
Oxidation: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)acetaldehyde.
Reduction: Formation of 2-(4-((4-Fluoro-3-methylphenyl)sulfanyl)piperazin-1-yl)ethanol.
Substitution: Formation of 2-(4-((4-Amino-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol.
Scientific Research Applications
2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and analgesic properties.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- 2-(4-((4-Methylphenyl)sulfonyl)piperazin-1-yl)ethanol
- 2-(4-((4-Chlorophenyl)sulfonyl)piperazin-1-yl)ethanol
- 2-(4-((4-Bromophenyl)sulfonyl)piperazin-1-yl)ethanol
Uniqueness
2-(4-((4-Fluoro-3-methylphenyl)sulfonyl)piperazin-1-yl)ethanol is unique due to the presence of the fluoro group, which can influence its chemical reactivity and biological activity. The fluoro group can enhance the compound’s stability and binding affinity to certain targets, making it a valuable compound for specific applications.
Properties
IUPAC Name |
2-[4-(4-fluoro-3-methylphenyl)sulfonylpiperazin-1-yl]ethanol |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H19FN2O3S/c1-11-10-12(2-3-13(11)14)20(18,19)16-6-4-15(5-7-16)8-9-17/h2-3,10,17H,4-9H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIKJVSXJXJYLTD-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N2CCN(CC2)CCO)F |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H19FN2O3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.37 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.